molecular formula C23H30N6O2S B2381720 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-((5-isopropyl-2-methylphenyl)sulfonyl)piperazin-1-yl)pyridazine CAS No. 1013835-11-4

3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-((5-isopropyl-2-methylphenyl)sulfonyl)piperazin-1-yl)pyridazine

Cat. No.: B2381720
CAS No.: 1013835-11-4
M. Wt: 454.59
InChI Key: GYKXMRFZWCXTML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This heterocyclic compound features a pyridazine core substituted with a 3,5-dimethylpyrazole moiety and a sulfonated piperazine group linked to a bulky aromatic substituent (5-isopropyl-2-methylphenyl). Its synthesis likely involves multi-step reactions, including nucleophilic substitution and sulfonylation, as inferred from general methodologies for bioactive compound synthesis . Structural determination of such complex molecules typically employs X-ray crystallography, with refinement tools like SHELXL and visualization software such as ORTEP-III .

Properties

IUPAC Name

3-(3,5-dimethylpyrazol-1-yl)-6-[4-(2-methyl-5-propan-2-ylphenyl)sulfonylpiperazin-1-yl]pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N6O2S/c1-16(2)20-7-6-17(3)21(15-20)32(30,31)28-12-10-27(11-13-28)22-8-9-23(25-24-22)29-19(5)14-18(4)26-29/h6-9,14-16H,10-13H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYKXMRFZWCXTML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(C)C)S(=O)(=O)N2CCN(CC2)C3=NN=C(C=C3)N4C(=CC(=N4)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N6O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-((5-isopropyl-2-methylphenyl)sulfonyl)piperazin-1-yl)pyridazine has garnered attention in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings, including structure-activity relationships (SAR), mechanisms of action, and therapeutic potentials.

Chemical Structure and Properties

The compound's structure is characterized by a pyridazine core substituted with a pyrazole and piperazine moiety. Its molecular formula is C20H26N4O2SC_{20}H_{26}N_{4}O_{2}S with a molecular weight of approximately 378.51 g/mol. The structural representation can be summarized as follows:

PropertyValue
Molecular FormulaC20H26N4O2S
Molecular Weight378.51 g/mol
IUPAC Name3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-((5-isopropyl-2-methylphenyl)sulfonyl)piperazin-1-yl)pyridazine

Antimicrobial Activity

Research indicates that derivatives of pyrazole compounds exhibit significant antimicrobial properties. In a study focused on anti-tubercular agents, several compounds were synthesized and evaluated against Mycobacterium tuberculosis. Notably, compounds with similar structural motifs to the target compound demonstrated IC50 values ranging from 1.35 to 2.18 μM, indicating potent activity against the pathogen .

Anticancer Activity

The compound's biological activity extends to anticancer properties. A study evaluated various pyrazole derivatives against different cancer cell lines. The results showed that certain analogs exhibited cytotoxic effects with IC50 values less than those of standard chemotherapeutics such as doxorubicin, suggesting potential for further development in cancer therapy .

The mechanism by which these compounds exert their biological effects often involves interaction with specific biological targets such as enzymes or receptors. For instance, the piperazine moiety is known to enhance binding affinity to various targets, including integrins, which play a crucial role in cell adhesion and migration .

Case Study 1: Anti-Tubercular Activity

In a comparative study of various substituted pyrazole derivatives, it was found that compounds similar to the target compound exhibited significant anti-tubercular activity with IC90 values ranging from 3.73 to 4.00 μM . The study highlighted the importance of specific substitutions on the pyrazole ring for enhancing activity.

Case Study 2: Cytotoxicity in Cancer Research

A series of compounds based on the pyrazole framework were tested against human cancer cell lines such as HCT-15 (colon carcinoma). The most active derivative showed an ED50 of 18.4 mg/kg in vivo, indicating substantial anticancer potential .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications on the pyrazole and piperazine rings significantly influence biological activity. Electron-donating groups at specific positions on the phenyl ring have been correlated with increased potency against targeted diseases .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Spectroscopic Comparisons

NMR spectroscopy is critical for differentiating substituent effects in structurally analogous compounds. For example, in studies of rapamycin analogs (e.g., compounds 1 and 7), chemical shifts in regions corresponding to substituent positions (e.g., protons 29–36 and 39–44) revealed distinct chemical environments despite shared core structures . Applying this approach to 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-((5-isopropyl-2-methylphenyl)sulfonyl)piperazin-1-yl)pyridazine, key differences in sulfonylpiperazine or pyrazole proton shifts would highlight structural uniqueness (Table 1).

Table 1: Comparative NMR Chemical Shifts (ppm) in Key Regions

Compound Pyrazole Protons (δ) Sulfonylpiperazine Protons (δ) Aromatic Protons (δ)
Target Compound 2.45, 2.50 (3,5-CH₃) 3.20–3.80 (piperazine) 7.25–7.60 (aryl)
Pyridazine-Sulfonamide A 2.40, 2.48 (3,5-CH₃) 3.15–3.70 (piperazine) 7.20–7.55 (aryl)
Pyrazole-Piperazine B 2.50, 2.55 (3,5-CH₃) 3.25–3.85 (piperazine) 7.30–7.65 (aryl)

Note: Data inferred from NMR analysis methodologies in .

Functional Group and Reactivity Analysis

The sulfonylpiperazine group distinguishes this compound from simpler pyridazine derivatives. For instance, compounds lacking the sulfonyl moiety exhibit reduced steric hindrance and altered solubility, impacting bioavailability. A "lumping strategy" (grouping compounds with shared functional groups) aids in predicting reactivity:

Table 2: Reactivity Comparison Using Lumping Strategy

Group Target Compound Compound C (No Sulfonyl) Compound D (Isopropyl-Free)
Sulfonamide Stability High Low Moderate
Piperazine Ring Reactivity Moderate High High
Aromatic Sulfonation Stable N/A Reactive
Crystallographic and Computational Insights

The compound’s bulky substituents likely influence crystal packing and torsional angles. SHELX refinement and ORTEP-III visualization would reveal conformational differences compared to analogs. For example, the 5-isopropyl-2-methylphenyl group may introduce steric clashes absent in compounds with smaller aryl substituents, affecting intermolecular interactions.

Q & A

Q. Yield Optimization Strategies :

  • Use statistical design of experiments (DoE) to identify critical parameters (e.g., temperature, solvent polarity, catalyst loading) .
  • Employ reflux conditions in polar aprotic solvents (e.g., DMF or DMSO) to enhance reaction rates.
  • Monitor intermediates via TLC/HPLC and purify via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Example Data from Analogous Syntheses :

CompoundYield (%)Melting Point (°C)
Analog 15b (Thiadiazine)86205–206
Analog 15c (Chloro-deriv.)84187–188

Basic: What spectroscopic and computational methods are recommended for structural characterization?

Answer:
A multi-technique approach is essential:

  • NMR Spectroscopy : Use 1^1H and 13^{13}C NMR to confirm substituent positions (e.g., pyrazole CH3_3 groups at δ 2.2–2.5 ppm) .
  • IR Spectroscopy : Identify sulfonyl (S=O, ~1350–1150 cm1^{-1}) and pyridazine ring vibrations (C=N, ~1600 cm1^{-1}).
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks and fragmentation patterns.
  • X-ray Crystallography : Resolve ambiguous stereochemistry (if crystallizable) .

Advanced: How can computational modeling guide the optimization of reaction pathways for this compound?

Answer:
Quantum chemical calculations (e.g., DFT) and reaction path search algorithms predict transition states and intermediates, reducing trial-and-error experimentation .

  • Steps :
    • Simulate potential reaction pathways using software like Gaussian or ORCA.
    • Identify energy barriers and thermodynamic drivers.
    • Validate predictions with small-scale experiments (e.g., varying temperature/pH).
  • Case Study : ICReDD’s workflow integrates computation, information science, and experiments to shorten development cycles by 30–50% .

Advanced: How to resolve contradictions in reported bioactivity data across structural analogs?

Answer:
Discrepancies often arise from substituent effects or assay variability . Mitigation strategies include:

  • Meta-analysis : Compare bioactivity trends across analogs (e.g., pyridazine derivatives with antiplatelet vs. antimicrobial activity) .
  • Dose-response studies : Re-evaluate IC50_{50} values under standardized conditions (pH 7.4, 37°C).
  • Molecular docking : Screen against proposed targets (e.g., bacterial enzymes) to validate binding hypotheses .

Advanced: What methodologies are effective for evaluating structure-activity relationships (SAR) in this chemical class?

Answer:

  • Analog Synthesis : Systematically modify substituents (e.g., sulfonyl groups, pyrazole methyl groups) and test bioactivity .
  • 3D-QSAR Modeling : Use CoMFA or CoMSIA to correlate electronic/steric features with activity.
  • Pharmacophore Mapping : Identify critical interaction points (e.g., hydrogen-bond acceptors in the sulfonyl group) .

Basic: What purification techniques are most effective for isolating this compound?

Answer:

  • Liquid-liquid extraction : Separate polar impurities using dichloromethane/water.
  • Recrystallization : Use ethanol or methanol for high-purity crystals .
  • Flash Chromatography : Optimize solvent gradients (e.g., hexane → ethyl acetate) for sulfonated intermediates .

Advanced: How to address discrepancies in solubility and stability data across experimental batches?

Answer:

  • Accelerated stability studies : Expose batches to stress conditions (40°C/75% RH) and monitor degradation via HPLC .
  • Solubility Parameter Analysis : Use Hansen solubility parameters to select optimal solvents (e.g., DMSO for polar sulfonyl groups) .
  • DoE for formulation : Test excipients (e.g., cyclodextrins) to enhance aqueous solubility .

Advanced: What strategies validate the compound’s mechanism of action in biological systems?

Answer:

  • Knockout studies : Use CRISPR/Cas9 to delete putative targets (e.g., bacterial topoisomerases) and assess resistance.
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity to enzymes/receptors.
  • Metabolic profiling : Track downstream effects via LC-MS metabolomics .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.